![molecular formula C21H17F3N6O3S2 B2627168 3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid CAS No. 956357-63-4](/img/structure/B2627168.png)
3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid
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Description
3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C21H17F3N6O3S2 and its molecular weight is 522.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives containing similar structural motifs have been synthesized for their antimicrobial properties. For instance, compounds synthesized from related thiazole, pyrazole, and triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Abdelhamid et al., 2010; Sanjeeva Reddy et al., 2010). These studies underscore the significance of such compounds in addressing microbial resistance through novel therapeutic agents.
Pharmacological Properties
The structural complexity and versatility of these compounds also lend themselves to various pharmacological investigations. One study elaborated on the cyclization of specific triazolyl sulfanyl derivatives to create compounds with examined pharmacological effects on the central nervous system in mice, indicating a potential avenue for developing new CNS-active medications (Maliszewska-Guz et al., 2005).
Structural Characterization and Potential Applications
Further research into similar compounds has led to the structural characterization of derivatives with potential as antimicrobial agents. The detailed analysis of their molecular structure through crystallization and diffraction studies provides a foundation for understanding their interaction mechanisms and improving their efficacy (Kariuki et al., 2021). This structural insight is crucial for tailoring these compounds to target specific pathogens or cancer cells more effectively.
Antifungal and Antimycobacterial Potential
The synthesis of thiazolyl-pyrazolyl-triazole derivatives has shown promising antifungal and antimycobacterial activities, suggesting these compounds could serve as leads for developing treatments against fungal infections and tuberculosis (Nalawade et al., 2019; Jagadale et al., 2020). The identification of specific derivatives with potent activity against A. niger and M. tuberculosis strains highlights the therapeutic potential of these chemical frameworks in addressing critical infectious diseases.
properties
IUPAC Name |
3-[[4-methyl-5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1,2,4-triazol-3-yl]sulfanyl]-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O3S2/c1-11-8-15(21(22,23)24)30(28-11)19-25-13(10-34-19)18-26-27-20(29(18)2)35-14(9-16(31)32)17(33)12-6-4-3-5-7-12/h3-8,10,14H,9H2,1-2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMAVPXLDMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SC(CC(=O)O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid |
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